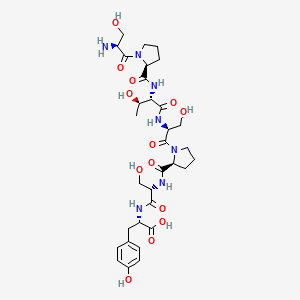![molecular formula C28H22N2 B14267978 5-[(Anthracen-9-YL)methyl]-10-methyl-5,10-dihydrophenazine CAS No. 204375-73-5](/img/structure/B14267978.png)
5-[(Anthracen-9-YL)methyl]-10-methyl-5,10-dihydrophenazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(Anthracen-9-YL)methyl]-10-methyl-5,10-dihydrophenazine is a complex organic compound that features an anthracene moiety attached to a phenazine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Anthracen-9-YL)methyl]-10-methyl-5,10-dihydrophenazine typically involves multi-step organic reactions. One common method includes the reaction of anthracene-9-carbaldehyde with a phenazine derivative under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems can also help in scaling up the production while maintaining the quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
5-[(Anthracen-9-YL)methyl]-10-methyl-5,10-dihydrophenazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce various hydro-anthracene compounds .
Wissenschaftliche Forschungsanwendungen
5-[(Anthracen-9-YL)methyl]-10-methyl-5,10-dihydrophenazine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential anti-cancer properties due to its ability to intercalate with DNA.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Wirkmechanismus
The mechanism of action of 5-[(Anthracen-9-YL)methyl]-10-methyl-5,10-dihydrophenazine involves its interaction with molecular targets such as DNA and proteins. The anthracene moiety allows the compound to intercalate between DNA bases, potentially disrupting replication and transcription processes. This interaction can lead to the inhibition of cancer cell growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthracene: A simpler aromatic hydrocarbon with similar photophysical properties.
Phenazine: The core structure of the compound, known for its antimicrobial properties.
9,10-Diphenylanthracene: Another anthracene derivative used in OLEDs.
Uniqueness
5-[(Anthracen-9-YL)methyl]-10-methyl-5,10-dihydrophenazine is unique due to its combined structural features of anthracene and phenazine, which confer distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring specific fluorescence characteristics and electronic behavior .
Eigenschaften
CAS-Nummer |
204375-73-5 |
|---|---|
Molekularformel |
C28H22N2 |
Molekulargewicht |
386.5 g/mol |
IUPAC-Name |
5-(anthracen-9-ylmethyl)-10-methylphenazine |
InChI |
InChI=1S/C28H22N2/c1-29-25-14-6-8-16-27(25)30(28-17-9-7-15-26(28)29)19-24-22-12-4-2-10-20(22)18-21-11-3-5-13-23(21)24/h2-18H,19H2,1H3 |
InChI-Schlüssel |
YNZMQVKNTQBLHC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2N(C3=CC=CC=C31)CC4=C5C=CC=CC5=CC6=CC=CC=C64 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2-Methoxypropan-2-YL)peroxy]dodecane](/img/structure/B14267899.png)
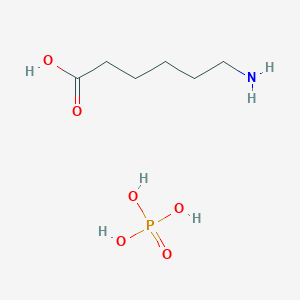

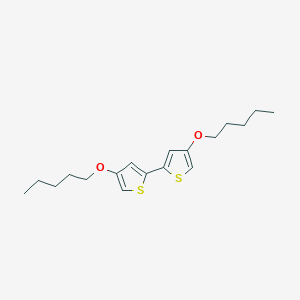
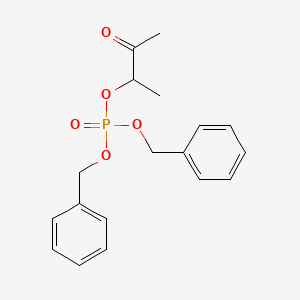
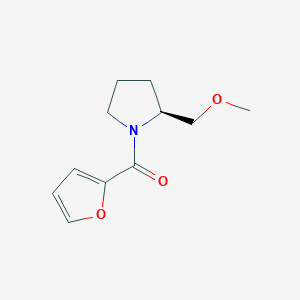
![2-Chloro-N-[(prop-2-en-1-yl)carbamothioyl]benzene-1-sulfonamide](/img/structure/B14267927.png)
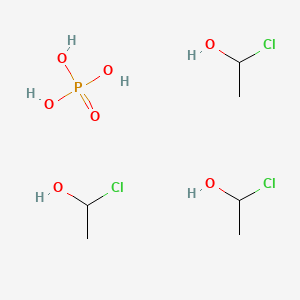
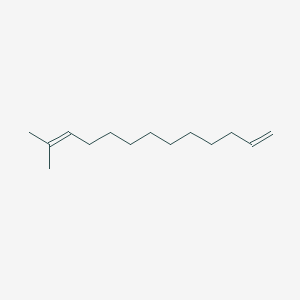
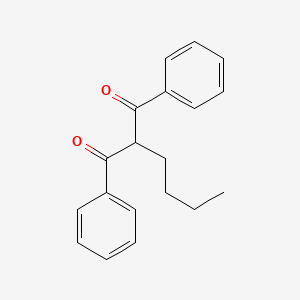
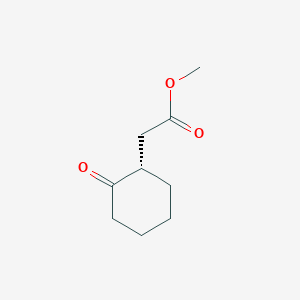
![(1S,5R,6S)-6-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14267981.png)
![N~1~,N~3~-Bis[2-(piperazin-1-yl)ethyl]propane-1,3-diamine](/img/structure/B14267986.png)
